molecular formula C3H3BrO2 B159048 (Z)-3-Bromoacrylic acid CAS No. 1609-92-3

(Z)-3-Bromoacrylic acid

Cat. No. B159048
CAS RN: 1609-92-3
M. Wt: 150.96 g/mol
InChI Key: POAWTYXNXPEWCO-UHFFFAOYSA-N
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Description

(Z)-3-Bromoacrylic acid, also known as 3-bromopropenoic acid, is a brominated organic compound that is used in various applications in the fields of industry, medicine, and research. It is a colorless, viscous liquid with a pungent odor, and it is soluble in water, alcohol, and ether. This compound is a useful synthetic intermediate in organic synthesis and can be used to synthesize a variety of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

1. Stereoselective Synthesis and Catalysis

  • (Z)-3-Bromoacrylic acid derivatives have been utilized in the stereoselective preparation of alpha-haloacrylates. A notable process involves the reaction of trihaloacetates with aldehydes using chromium(II) salts, achieving high yield and control over the product's stereochemistry (Barma et al., 2003).
  • The synthesis of spirocyclic compounds using (Z)-3-bromoacrylic acid has been demonstrated through regiospecific palladium-catalyzed cyclization reactions. This method yields spirocyclic products with minimal isomerization, highlighting the utility of (Z)-3-bromoacrylic acid in complex organic syntheses (Grigg et al., 1989).

2. Polymer Science and Engineering

  • (Z)-3-Bromoacrylic acid has been explored in the field of polymer science, particularly in the copolymerization with oxazoline monomers. This research focuses on the initiator-free zwitterion copolymerization of α-bromoacrylic acid, resulting in copolymers with molecular weights between 800 and 2300 g/mol, highlighting its potential in polymer synthesis (Rivas et al., 1992).
  • Another application in polymer science involves the synthesis of poly(vinylbetaines) using α- and γ-halocarboxylic acids, including (Z)-3-bromoacrylic acid. This research demonstrates how the polymeric structure of these zwitterionic polymers affects their solubility behavior in water, showcasing the versatility of (Z)-3-bromoacrylic acid in polymer chemistry (Wielema & Engberts, 1990).

3. Environmental Applications

  • A study on the reduction of bromate in water using zero-valent iron immobilized on acrylic acid-functionalized polypropylene fiber has been conducted. This research highlights the potential of using (Z)-3-bromoacrylic acid derivatives in environmental remediation, particularly for the removal of harmful bromate from water sources (Zhang et al., 2016).

4. Organic Synthesis and Chemical Reactions

  • The regio- and stereoselective halogenation of acrylamides to produce Z-haloacrylic acid derivatives, including (Z)-3-bromoacrylic acid, has been explored. This process uses a Rh(III)-catalyzed C-H-activation/halogenation mechanism, providing a method for direct halogenation of electron-poor acrylic acid derivatives (Kuhl et al., 2013).
  • In another study, α-bromoacrylic acids, including (Z)-3-bromoacrylic acid, have been employed as C1 insertion units for the palladium-catalyzed synthesis of diverse dibenzofulvenes. This method highlights the versatility of (Z)-3-bromoacrylic acid in facilitating complex organic transformations (Zhang et al., 2021).

properties

IUPAC Name

(Z)-3-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAWTYXNXPEWCO-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349232
Record name (Z)-3-BROMOACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-Bromoacrylic acid

CAS RN

6213-89-4
Record name Acrylic acid, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-3-BROMOACRYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (Z)-3-Bromoacrylic acid in the synthesis of cryptoconcatone I?

A1: (Z)-3-Bromoacrylic acid serves as a key building block in the final step of the cryptoconcatone I synthesis. The researchers employed a bimetallic cascade cyclization reaction where (Z)-3-Bromoacrylic acid reacts with a previously synthesized enantiopure terminal alkyne. This reaction effectively forms the γ-Z-butenolide framework characteristic of cryptoconcatone I. []

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